molecular formula C24H23NO B589191 [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-50-5

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B589191
CAS No.: 1427325-50-5
M. Wt: 341.4 g/mol
InChI Key: VPSRJWNBSBKXAR-UHFFFAOYSA-N
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Description

JWH 073 2-methylbutyl homolog: is a synthetic cannabinoid belonging to the naphthoylindole family. It is an analog of JWH 018, a compound known for its mildly selective agonist activity at the central cannabinoid receptor. . It is primarily used in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 2-methylbutyl homolog typically involves the following steps:

Industrial Production Methods: Industrial production of JWH 073 2-methylbutyl homolog follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

JWH 073 2-methylbutyl homolog has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors in biological systems.

    Medicine: Investigated for its potential analgesic properties and effects on the central nervous system.

    Industry: Utilized in the development of new synthetic cannabinoids for research purposes

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors . It acts as a full agonist at these receptors, mimicking the action of naturally occurring endocannabinoids such as 2-arachidonoylglycerol and anandamide . The binding affinity for CB1 receptors is higher than that for CB2 receptors, leading to its pronounced effects on the central nervous system .

Comparison with Similar Compounds

Uniqueness: JWH 073 2-methylbutyl homolog is unique due to its specific alkyl chain modification, which alters its binding affinity and selectivity for cannabinoid receptors. This modification can lead to differences in its pharmacological profile and potency compared to other similar compounds .

Properties

IUPAC Name

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRJWNBSBKXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017299
Record name JWH-018 N-(2-Methylbutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-50-5
Record name JWH-018 N-(2-Methylbutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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